2-(Hydroxymethyl)-4-methyl-6-nitrophenol
Description
Contextualization within Substituted Nitrophenol Research
Nitrophenols are also of significant environmental interest, as they are often considered pollutants originating from industrial processes. mdpi.comcdc.gov Consequently, a substantial body of research is dedicated to their detection, degradation, and remediation from environmental matrices. researchgate.netnih.gov The study of compounds like 2-(hydroxymethyl)-4-methyl-6-nitrophenol contributes to this broader field by providing insights into the behavior of multifunctional nitrophenolic structures.
Significance of Hydroxymethyl and Nitro Substituents in Aromatic Systems
The chemical character of this compound is largely defined by the interplay between its hydroxymethyl and nitro substituents.
The Nitro Group (—NO₂): The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. pearson.comaskfilo.com When attached to a phenolic ring, it significantly increases the acidity of the hydroxyl group by stabilizing the resulting phenoxide anion. quora.compearson.com The delocalization of the negative charge onto the nitro group makes the proton more easily removable. askfilo.com This effect is most pronounced when the nitro group is in the ortho or para position relative to the hydroxyl group, as is the case in this compound (ortho position). pearson.comquora.com
The Hydroxymethyl Group (—CH₂OH): The hydroxymethyl group consists of a methylene (B1212753) bridge bonded to a hydroxyl group, rendering it a primary alcohol functionality. wikipedia.org This group adds a site of reactivity to the aromatic ring that is distinct from the phenolic hydroxyl group. nagwa.com It can undergo reactions typical of primary alcohols, such as oxidation to an aldehyde or carboxylic acid, and esterification. The process of introducing a hydroxymethyl group onto a phenol (B47542) is known as hydroxymethylation or methylolation, often achieved using formaldehyde (B43269). taylorandfrancis.com This functionalization is a key step in the synthesis of phenolic resins.
The combination of these groups on a single aromatic scaffold creates a molecule with multiple reactive centers, offering potential for complex chemical transformations and the synthesis of novel derivatives.
Scope and Research Imperatives for this compound
While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest several imperatives for future investigation.
Synthetic Applications: Its multifunctional nature makes it a potentially valuable building block in organic synthesis. Research could explore its use as a precursor for more complex molecules, such as specialized polymers, ligands for coordination chemistry, or biologically active compounds. The distinct reactivity of the phenolic hydroxyl, the alcoholic hydroxyl, and the nitro group allows for selective chemical modifications.
Material Science: The presence of hydrogen-bonding donor (—OH) and acceptor (—NO₂) groups suggests that this compound and its derivatives could exhibit interesting solid-state properties, such as the formation of specific crystal lattices or liquid crystalline phases. These properties are relevant in the field of materials science for the development of functional materials.
Environmental Science: As a member of the nitrophenol family, understanding its environmental fate, toxicity, and potential for bioremediation is crucial. Research could focus on its biodegradability and the identification of metabolic pathways in microorganisms, contributing to strategies for managing nitrophenolic pollutants.
Further detailed studies are required to fully elucidate the chemical properties and potential applications of this specific compound, thereby expanding the broader understanding of advanced phenolic chemistry.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 28177-71-1 |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Note: Comprehensive experimental data for this specific compound is limited in public databases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-4-methyl-6-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5-2-6(4-10)8(11)7(3-5)9(12)13/h2-3,10-11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEKVEMUJBHBLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90529295 | |
| Record name | 2-(Hydroxymethyl)-4-methyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90529295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91084-83-2 | |
| Record name | 2-(Hydroxymethyl)-4-methyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90529295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Hydroxymethyl 4 Methyl 6 Nitrophenol
Conventional Synthetic Pathways for Nitro and Hydroxymethyl Substituted Phenols
Conventional synthetic routes to highly substituted phenols often rely on a series of well-established electrophilic aromatic substitution and functional group interconversion reactions. The synthesis of 2-(hydroxymethyl)-4-methyl-6-nitrophenol can be envisaged through the sequential introduction of the nitro and hydroxymethyl groups onto a 4-methylphenol (p-cresol) backbone.
Regioselective Aromatic Nitration Strategies for Phenolic Substrates (e.g., analogous nitration of o-cresol)
The nitration of phenolic compounds is a classic example of electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group. Consequently, the nitration of a substituted phenol (B47542) like cresol (B1669610) can lead to a mixture of isomers. Achieving regioselectivity is paramount. For instance, the nitration of o-cresol (B1677501) can yield both 2-methyl-4-nitrophenol (B1582141) and 2-methyl-6-nitrophenol (B87177). The ratio of these products is highly dependent on the reaction conditions, including the nitrating agent, solvent, and temperature.
Studies on the nitration of cresols in aqueous sulfuric acid have shown that the isomer distribution can be influenced by the acid concentration. For o-cresol, the ratio of 2-methyl-6-nitrophenol to the 4-nitro isomer can change significantly with varying sulfuric acid concentrations, demonstrating the delicate control required for regioselective outcomes. rsc.org The choice of solvent can also play a crucial role. While nitration of o-cresol in benzene (B151609) may yield the 6-nitro isomer as a byproduct, conducting the reaction in glacial acetic acid can favor its formation as the main product, albeit with potential for higher nitration and oxidation byproducts. nih.gov
| Nitrating Agent | Solvent/Conditions | Major Products | Reference |
|---|---|---|---|
| Nitric Acid | Aqueous Sulfuric Acid (varying conc.) | Mixture of 2-methyl-4-nitrophenol and 2-methyl-6-nitrophenol | rsc.org |
| Nitric Acid | Benzene | 2-methyl-4-nitrophenol (major), 2-methyl-6-nitrophenol (byproduct) | nih.gov |
| Nitric Acid | Glacial Acetic Acid | 2-methyl-6-nitrophenol (major) | nih.gov |
Introduction of Hydroxymethyl Functionalities into Aromatic Rings
The introduction of a hydroxymethyl group onto a phenolic ring is typically achieved through reaction with formaldehyde (B43269) in a process known as hydroxymethylation or methylolation. researchgate.net This reaction can be catalyzed by either acids or bases. rsc.org Under basic conditions, the phenol is deprotonated to the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of formaldehyde. wikipedia.org
The regioselectivity of hydroxymethylation is also a critical consideration. The hydroxyl group directs the incoming hydroxymethyl group to the ortho and para positions. To achieve ortho-selectivity, which is necessary for the synthesis of the target molecule, various strategies have been developed. The use of certain divalent metal salts as catalysts can significantly enhance the yield and selectivity for the formation of 2-(hydroxymethyl)phenol. rsc.orgnih.gov For example, zinc(II) nitrate (B79036) has been shown to be an effective catalyst for the ortho-selective hydroxymethylation of phenol. nih.gov
| Catalyst | Reagent | Key Feature | Reference |
|---|---|---|---|
| Base (e.g., NaOH) | Formaldehyde | Formation of phenoxide intermediate | wikipedia.org |
| Acid (e.g., HCl) | Formaldehyde | Acid-catalyzed electrophilic substitution | rsc.org |
| Divalent Metal Salts (e.g., Zn(NO₃)₂) | Formaldehyde | Enhanced ortho-selectivity | rsc.orgnih.gov |
Multi-Step Synthesis Approaches for Complex Substituted Phenols (e.g., methods for related hydroxymethyl nitrophenol intermediates)
The synthesis of a molecule with multiple substituents like this compound often requires a multi-step approach where the order of functional group introduction is crucial. rsc.orgnih.gov For instance, starting from 4-methylphenol (p-cresol), one could first introduce the nitro group and then the hydroxymethyl group, or vice versa. The choice of the synthetic route depends on the directing effects of the substituents at each stage and the compatibility of the functional groups with the reaction conditions.
A plausible route could involve the nitration of p-cresol (B1678582) to yield 4-methyl-2-nitrophenol (B89549), followed by hydroxymethylation. Alternatively, hydroxymethylation of p-cresol could be performed first to give 2-(hydroxymethyl)-4-methylphenol, followed by nitration. The latter approach might be more challenging due to the activating nature of both the hydroxyl and hydroxymethyl groups, potentially leading to multiple nitration products or oxidation.
A documented synthesis of a related compound, 4-(hydroxymethyl)-2-nitrophenol, involves the reaction of 2-nitrophenol (B165410) with formaldehyde and concentrated hydrochloric acid. rsc.org This demonstrates a one-pot approach to introduce the hydroxymethyl group onto a pre-existing nitrophenol. Adapting such a strategy to the 4-methyl-substituted analogue would be a viable synthetic consideration. Another example is the synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol from p-cresol and formalin using sodium hydroxide. organic-chemistry.org This highlights the possibility of controlling the degree of hydroxymethylation.
Catalytic Synthesis Approaches
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Organocatalysis and metal-catalysis offer powerful tools for the construction of complex molecules like this compound.
Organocatalysis in the Formation of Hydroxymethylated Systems (e.g., Morita-Baylis-Hillman reactions, DBU-mediated transformations)
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major area of synthetic chemistry. The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic catalyst such as a tertiary amine or phosphine. rsc.org This reaction can be used to generate α-methylene-β-hydroxycarbonyl compounds, which can be precursors to hydroxymethylated structures. chemrxiv.org While direct hydroxymethylation of phenols using the MBH reaction is not standard, the reaction of nitrophenols with activated alkenes in the presence of an organocatalyst has been explored. For example, the MBH reaction of aldehydes with methyl vinyl ketone can be co-catalyzed by triphenylphosphine (B44618) and nitrophenol.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, strong base that is widely used as a catalyst in various organic transformations. While DBU is primarily known for promoting elimination and condensation reactions, its basicity could be harnessed to facilitate the hydroxymethylation of phenols by deprotonating the hydroxyl group and activating the formaldehyde. However, specific examples of DBU-catalyzed hydroxymethylation of nitrophenols are not extensively documented in the literature.
Metal-Catalyzed Coupling and Functionalization Reactions
Transition metal catalysis offers a versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of this compound, metal-catalyzed reactions could be employed to introduce the hydroxymethyl group.
One prominent strategy is the palladium-catalyzed direct hydroxymethylation of aryl halides. rsc.org This approach involves the Suzuki-Miyaura cross-coupling of an aryl halide with a hydroxymethyl equivalent, such as potassium acetoxymethyltrifluoroborate. chemrxiv.org This method is attractive due to the wide availability of aryl halides and the mild reaction conditions. A potential synthetic route could therefore involve the preparation of a suitably halogenated 4-methyl-6-nitrophenol, followed by a palladium-catalyzed hydroxymethylation.
| Aryl Substrate | Hydroxymethyl Source | Palladium Catalyst/Ligand | Key Advantage | Reference |
|---|---|---|---|---|
| Aryl Halides/Triflates | Potassium acetoxymethyltrifluoroborate | Pd(dba)₂ / RuPhos | Direct introduction of hydroxymethyl group | chemrxiv.org |
Furthermore, metal-catalyzed C-H functionalization has become a powerful tool for the direct introduction of functional groups onto aromatic rings, avoiding the need for pre-functionalized substrates. While specific examples for the direct hydroxymethylation of a 4-methyl-6-nitrophenol scaffold via C-H activation are still emerging, the continuous development in this field suggests its potential for future synthetic applications. Copper-catalyzed reactions have also shown promise in the functionalization of nitro-containing compounds, which could potentially be adapted for hydroxymethylation.
Stereochemical Control and Regioselectivity in Synthesis
The synthesis of this compound, a polysubstituted phenol, is fundamentally a challenge of regioselectivity—directing incoming functional groups to their desired positions on the aromatic ring. Stereochemical control, in the context of this achiral molecule, is not a primary objective unless chiral derivatives are targeted or stereospecific catalysts are employed for mechanistic reasons.
The regiochemical outcome of the synthesis is dictated by the directing effects of the substituents already present on the aromatic ring during electrophilic aromatic substitution reactions. The key substituents involved are the hydroxyl (-OH), methyl (-CH₃), hydroxymethyl (-CH₂OH), and nitro (-NO₂) groups. Their directing effects are summarized in the table below.
Two plausible synthetic routes starting from p-cresol (4-methylphenol) illustrate the challenge of regioselectivity:
Route A: Hydroxymethylation followed by Nitration
Hydroxymethylation of p-Cresol: The first step involves the reaction of p-cresol with formaldehyde, typically under basic conditions. The hydroxyl and methyl groups are both ortho, para-directing. Since the para position is blocked by the methyl group, the activating hydroxyl group directs the incoming hydroxymethyl group to the ortho position (C2 or C6). This yields 2-(hydroxymethyl)-4-methylphenol as the major product.
Nitration of 2-(hydroxymethyl)-4-methylphenol: In the second step, the intermediate is nitrated. The ring now has three activating groups: -OH, -CH₃, and -CH₂OH. The powerful hydroxyl group is the primary director. It strongly activates the positions ortho and para to it. The para position (C4) is occupied by the methyl group. The ortho positions are C2 and C6. Position C2 is already substituted with the hydroxymethyl group. Therefore, the incoming nitro group is predominantly directed to the C6 position, yielding the desired product, this compound. This route offers a high degree of regiochemical control due to the concerted directing effects of the substituents.
Route B: Nitration followed by Hydroxymethylation
Nitration of p-Cresol: This step involves the nitration of 4-methylphenol. Both the -OH and -CH₃ groups direct the incoming nitro group to the ortho position (relative to the -OH group). This results in the formation of 4-methyl-2-nitrophenol.
Hydroxymethylation of 4-methyl-2-nitrophenol: The intermediate now has an activating hydroxyl group, an activating methyl group, and a deactivating nitro group. The powerful activating -OH group directs substitution to the ortho and para positions relative to it. However, the nitro group at the C2 position deactivates the ring, making subsequent electrophilic substitution more difficult. The hydroxyl group will direct the incoming hydroxymethyl group to the C6 position. While this can lead to the desired product, the deactivating effect of the nitro group can lead to lower yields and require harsher reaction conditions compared to Route A.
Therefore, Route A is the more regioselective and efficient pathway for the synthesis of this compound.
Green Chemistry Principles and Sustainable Synthetic Routes
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Sustainable Nitration Methods: Traditional nitration involves the use of a hazardous mixture of concentrated nitric acid and sulfuric acid ("mixed acid"), which generates significant acidic waste and poses safety risks. youtube.com Greener alternatives focus on replacing this system. tandfonline.com
Solid Acid Catalysts: Zeolites (such as H-Y zeolite) and other solid acids can be used to catalyze nitration with nitric acid. tandfonline.com These catalysts are often recoverable and reusable, reducing waste.
Metal Nitrates: Reagents like copper(II) nitrate or calcium(II) nitrate, often in acetic acid, provide a safer alternative to mixed acid for the nitration of phenols. gordon.edusemanticscholar.org
Energy-Efficient Protocols: Microwave-assisted nitration can significantly reduce reaction times and energy consumption. gordon.edu For example, using calcium nitrate in acetic acid under microwave irradiation allows for rapid and high-yield nitration of phenolic compounds. gordon.edu
Sustainable Hydroxymethylation Methods: The conventional hydroxymethylation reaction uses formaldehyde, a substance with significant health and environmental concerns. nih.gov While direct, safer alternatives are still an area of active research, several green chemistry principles can be applied.
Safer Solvents: Utilizing water as a solvent, where possible, is a key principle of green chemistry, avoiding the use of volatile organic compounds (VOCs).
Alternative Reagents: Research is ongoing to find bio-based alternatives to formaldehyde for the production of phenolic resins. nih.govresearchgate.net Compounds like hydroxymethylfurfural (HMF) and glyoxal, which can be derived from biomass, are being investigated as potential substitutes. nih.gov
Catalytic Efficiency: Employing efficient catalysts can reduce the required amount of reagents and lower the reaction temperature, thereby saving energy and reducing by-product formation.
The following table compares traditional and greener approaches for the key synthetic steps.
By integrating these sustainable practices, the synthesis of this compound can be made more environmentally benign, aligning with the modern imperatives of chemical manufacturing.
Mechanistic Investigations of Chemical Transformations Involving 2 Hydroxymethyl 4 Methyl 6 Nitrophenol
Electrophilic and Nucleophilic Aromatic Substitution Mechanisms in Substituted Nitrophenols
Aromatic substitution reactions are fundamental to the functionalization of benzene (B151609) derivatives. The nature of the substituents on the aromatic ring determines its susceptibility to either electrophilic or nucleophilic attack.
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of the reaction are heavily influenced by the existing substituents. wikipedia.org Substituents are classified as either activating or deactivating. Activating groups donate electron density to the ring, stabilizing the cationic intermediate (arenium ion) and increasing the reaction rate. wikipedia.org Deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction.
In the case of 2-(hydroxymethyl)-4-methyl-6-nitrophenol, the substituents present a competitive scenario:
Hydroxyl (-OH) group: This is a strongly activating and ortho-, para-directing group due to the resonance delocalization of an oxygen lone pair into the ring. libretexts.orglibretexts.org
Methyl (-CH₃) group: This is a weakly activating and ortho-, para-directing group through an inductive effect.
Nitro (-NO₂) group: This is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing nature via both resonance and inductive effects. numberanalytics.comyoutube.com
Hydroxymethyl (-CH₂OH) group: This group is generally considered to be weakly deactivating.
The hydroxyl group is one of the most potent activating groups. libretexts.org Electrophilic attack on phenols can be so facile that it is sometimes difficult to control. libretexts.org The directing influence of the strongly activating hydroxyl and methyl groups would primarily favor substitution at the positions ortho and para to them. However, in this compound, the available positions are sterically hindered and electronically influenced by the deactivating nitro group.
Nucleophilic Aromatic Substitution (SNAr): While electron-rich aromatic systems undergo EAS, electron-deficient ones can undergo nucleophilic aromatic substitution (SNAr). pressbooks.pub This reaction is uncommon for most aryl halides but is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group (typically a halide). pressbooks.publibretexts.org
The mechanism proceeds in two steps:
Addition: A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubyoutube.com The negative charge of this intermediate is delocalized onto the electron-withdrawing group, which is crucial for its stabilization. libretexts.org
Elimination: The leaving group departs, restoring the aromaticity of the ring. numberanalytics.com
For a reaction to occur on a molecule like this compound, a leaving group would need to be present on the ring, typically in place of one of the existing substituents. The nitro group at position 6 would strongly activate the ring for nucleophilic attack at the ortho and para positions relative to it, stabilizing the necessary Meisenheimer complex. pressbooks.pub
Oxidation and Reduction Chemistry of the Nitro and Hydroxymethyl Groups
The nitro and hydroxymethyl groups are redox-active and their transformations are central to the chemistry of this compound.
The electrochemical oxidation of phenols on electrode surfaces is a complex, pH-dependent process. scispace.com It typically begins with the transfer of one electron and one proton from the phenol (B47542) to generate an unstable phenoxy radical. researchgate.net These radicals can then undergo further reactions, such as coupling or further oxidation. scispace.com
The presence of substituents significantly affects the oxidation potential.
Electron-donating groups (like -CH₃) make the phenol easier to oxidize (lower oxidation potential). acs.org
Electron-withdrawing groups (like -NO₂) make direct electrochemical oxidation more difficult, shifting the oxidation peak to a more positive potential. acs.orgnih.gov
However, in bulk electrolysis processes for degradation, the trend can be reversed. The degradation of p-substituted phenols with electron-withdrawing groups on a boron-doped diamond electrode was found to be faster than those with electron-donating groups. acs.orgnih.gov This is attributed to an indirect oxidation mechanism mediated by electrogenerated hydroxyl radicals, where the release of the substituent from the aromatic ring becomes the rate-limiting step. acs.orgnih.gov Electron-withdrawing groups are more easily released under the attack of hydroxyl radicals. acs.org
The reduction of the nitro group to an amino group is a synthetically important transformation, converting nitrophenols to valuable aminophenols. acs.org This is commonly achieved through catalytic hydrogenation. acs.org
Catalysts and Conditions: A variety of catalysts are effective, with palladium on carbon (Pd/C) and platinum on carbon (Pt/C) being common choices. acs.orggoogle.com Other metals like nickel are also used. acs.org The reaction is often carried out using hydrogen gas (H₂) or transfer hydrogenation agents like formic acid or sodium borohydride (B1222165) (NaBH₄). google.comrsc.orgnih.gov
Mechanism: The catalytic reduction of nitrophenols is a surface-mediated process. researchgate.net The reaction often follows a Langmuir-Hinshelwood mechanism, where both the nitrophenol and the reducing agent (e.g., H₂ or BH₄⁻) adsorb onto the catalyst surface before the reaction occurs. mdpi.comrsc.org
The conversion of p-nitrophenol to p-aminophenol is a well-studied model reaction. acs.orgmdpi.com The reaction is typically carried out in an aqueous or alcoholic solvent. acs.orgrsc.org The progress of the reaction can be easily monitored by UV-vis spectroscopy, as the p-nitrophenolate ion has a distinct absorbance at 400 nm which disappears as it is converted to the aminophenol. rsc.orgnih.gov
Intramolecular Interactions and Their Influence on Reactivity (e.g., hydrogen bonding effects)
The relative positioning of the hydroxyl, hydroxymethyl, and nitro groups in this compound allows for significant intramolecular interactions, primarily hydrogen bonding. An intramolecular hydrogen bond can form between the acidic proton of the phenolic hydroxyl group and an oxygen atom of the ortho-nitro group. vedantu.com This type of interaction is well-documented in o-nitrophenols. researchgate.net
This intramolecular hydrogen bond forms a stable six-membered ring, which influences the compound's physical and chemical properties:
Physical Properties: It leads to lower boiling points and decreased water solubility compared to its para-isomer, which engages in intermolecular hydrogen bonding.
Reactivity: The hydrogen bond can affect the reactivity of the involved functional groups. For instance, the rate of reduction of 2-nitrophenol (B165410) is slower than that of 4-nitrophenol (B140041). nih.gov This is attributed to the intramolecular hydrogen bond in the ortho isomer, which stabilizes the nitro group and may hinder its interaction with the catalyst surface. nih.gov
Reaction Kinetics and Thermodynamic Profiles
The kinetics of chemical transformations involving nitrophenols, particularly the catalytic reduction of the nitro group, have been extensively studied, often using 4-nitrophenol as a model substrate. mdpi.com
Reaction Kinetics: In the presence of a catalyst and an excess of a reducing agent like NaBH₄, the reduction of nitrophenols typically follows pseudo-first-order kinetics with respect to the nitrophenol concentration. rsc.orgmdpi.com The apparent rate constant (k_app) can be determined by monitoring the decrease in the absorbance of the nitrophenolate ion over time. rsc.org
The reaction rate is dependent on several factors, including catalyst concentration, reactant concentrations, and temperature. mdpi.comnih.gov More sophisticated models like the Langmuir-Hinshelwood model are often applied to describe the surface-catalyzed reaction more accurately, accounting for the adsorption of both reactants onto the catalyst surface. mdpi.comrsc.org
| Substrate | Catalyst | Apparent Rate Constant (k_app) | Reference |
|---|---|---|---|
| 4-Nitrophenol | Au@[C₄C₁₆Im]Br | Higher than 2-nitrophenol | nih.gov |
| 2-Nitrophenol | Au@[C₄C₁₆Im]Br | Lower than 4-nitrophenol | nih.gov |
Thermodynamic Profiles: The effect of temperature on the reaction rate allows for the determination of important thermodynamic activation parameters. The activation energy (Ea) can be calculated from the Arrhenius equation by plotting ln(k_app) against 1/T. Other parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be derived using the Eyring equation. rsc.orgnih.gov
| Parameter | Reported Value (kJ/mol) | Conditions | Reference |
|---|---|---|---|
| Activation Energy (Ea) | Variable (depends on catalyst/conditions) | - | nih.gov |
| Activation Enthalpy (ΔH‡) | Variable | - | nih.gov |
| Gibbs Free Energy of Activation (ΔG‡) | ~90 | 25 °C, Pd Nanoparticles | nih.gov |
These parameters provide insight into the energy barrier of the reaction and the nature of the transition state.
Acid-Base Equilibria and Protonation/Deprotonation Processes in Substituted Phenols
Phenols are weakly acidic compounds. The acidity of the phenolic proton is highly sensitive to the nature of the substituents on the aromatic ring. libretexts.org
Electron-donating groups (like -CH₃) decrease acidity (increase pKa) by destabilizing the resulting phenoxide anion.
Electron-withdrawing groups (like -NO₂) significantly increase acidity (decrease pKa). ualberta.ca This is because they stabilize the negative charge of the conjugate base (phenoxide ion) through inductive effects and, more importantly, through resonance delocalization, especially when located at the ortho or para positions. libretexts.orgyoutube.com
The negative charge of the phenoxide ion can be delocalized onto the ortho- and para-positioned nitro groups, leading to a substantial stabilization of the anion and thus a large increase in the acidity of the parent phenol. libretexts.orgyoutube.com A nitro group in the meta position offers stabilization only through the weaker inductive effect, resulting in a smaller increase in acidity. youtube.com For 2-(hydroxymethyl)-6-nitrophenol (B3050729), the presence of two electron-withdrawing groups (nitro and hydroxymethyl) ortho to the hydroxyl group, particularly the potent nitro group, is expected to make it a considerably stronger acid than phenol or cresol (B1669610). The predicted pKa for the closely related 2-(hydroxymethyl)-6-nitrophenol is 7.05, which is significantly lower than that of phenol (~10.0). chemicalbook.comchemicalbook.com
| Compound | pKa | Reference |
|---|---|---|
| Cyclohexanol | ~18 | ualberta.ca |
| Phenol | 10.0 | ualberta.ca |
| 4-Methylphenol (p-Cresol) | 10.26 | - |
| 3-Nitrophenol | 9.3 | ualberta.ca |
| 4-Nitrophenol | 7.15 | ualberta.ca |
| 2,4-Dinitrophenol | 4.5 | ualberta.ca |
| 2,4,6-Trinitrophenol (Picric Acid) | 0.5 | ualberta.ca |
| 2-(hydroxymethyl)-6-nitrophenol (Predicted) | 7.05 | chemicalbook.comchemicalbook.com |
Advanced Analytical Characterization Techniques for 2 Hydroxymethyl 4 Methyl 6 Nitrophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map out the carbon skeleton and the connectivity of protons, providing a complete picture of the molecule's constitution.
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their multiplicity (splitting pattern due to coupling with neighboring protons). For 2-(Hydroxymethyl)-4-methyl-6-nitrophenol, one would expect to observe distinct signals for the aromatic protons, the methyl group protons, the hydroxymethyl protons, and the phenolic and alcoholic hydroxyl protons. The acidic phenolic proton might exhibit a broad signal or undergo exchange with a deuterium-containing solvent.
Hypothetical ¹H NMR Data Table
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (H-3) | ~8.0 | Singlet (s) | 1H |
| Aromatic H (H-5) | ~7.8 | Singlet (s) | 1H |
| Hydroxymethyl (-CH₂OH) | ~4.7 | Singlet (s) | 2H |
| Phenolic Hydroxyl (-OH) | ~11.0 (broad) | Singlet (s) | 1H |
| Methyl (-CH₃) | ~2.4 | Singlet (s) | 3H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, carbonyl, etc.) and its electronic environment. The presence of electron-withdrawing groups like the nitro group and electron-donating groups like the hydroxyl and methyl groups would significantly influence the chemical shifts of the aromatic carbons.
Hypothetical ¹³C NMR Data Table
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (C-1) | ~155 |
| Aromatic C (C-2) | ~130 |
| Aromatic C (C-3) | ~125 |
| Aromatic C (C-4) | ~140 |
| Aromatic C (C-5) | ~128 |
| Aromatic C (C-6) | ~145 |
| Hydroxymethyl (-CH₂OH) | ~60 |
Two-dimensional NMR techniques are crucial for establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this molecule, COSY would primarily be used to confirm the absence of coupling between the isolated aromatic protons and the uncoupled methyl and hydroxymethyl protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This would definitively link the proton signals of the methyl and hydroxymethyl groups to their respective carbon signals and the aromatic proton signals to their corresponding aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is a powerful tool for piecing together the molecular structure. For instance, HMBC would show correlations from the methyl protons to the adjacent aromatic carbons (C-3, C-4, C-5) and from the hydroxymethyl protons to their neighboring carbons (C-1, C-2, C-3), confirming the substitution pattern on the aromatic ring.
The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, regardless of whether they are connected through chemical bonds. NOE Spectroscopy (NOESY or ROESY) detects these through-space interactions. For this compound, NOE experiments would be instrumental in confirming the relative positions of the substituents on the aromatic ring. For example, an NOE would be expected between the protons of the hydroxymethyl group at position 2 and the aromatic proton at position 3. Similarly, an NOE would be observed between the methyl protons at position 4 and the aromatic protons at positions 3 and 5, providing conclusive evidence for the substitution pattern.
Vibrational Spectroscopy for Functional Group and Bonding Analysis
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the vibrational modes of molecules and are excellent for identifying functional groups.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups have characteristic absorption frequencies.
Hypothetical FTIR Data Table
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3500-3200 (broad) | O-H stretch | Phenolic & Alcoholic -OH |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Methyl & Hydroxymethyl C-H |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| 1520-1560 (strong) | N-O asymmetric stretch | Nitro (-NO₂) |
| 1340-1380 (strong) | N-O symmetric stretch | Nitro (-NO₂) |
The broad O-H stretching band is characteristic of hydrogen-bonded hydroxyl groups. The strong absorptions corresponding to the nitro group's symmetric and asymmetric stretching vibrations are also key identifying features.
Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds (like C=O, O-H), Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic ring. For this compound, the symmetric stretching of the nitro group would also be expected to produce a strong signal in the Raman spectrum. Characteristic Raman peaks for nitrophenol derivatives often appear in the 1100-1400 cm⁻¹ range, which can be attributed to the vibrations of the nitro group and C-H deformations. spectroscopyonline.com
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and elucidating its structure through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule. By measuring the m/z value to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.
For this compound, the molecular formula is C₈H₉NO₄. The theoretical monoisotopic mass can be calculated with high precision. This experimentally determined accurate mass is then compared to the theoretical value. A low mass error, typically less than 5 parts per million (ppm), provides strong evidence for the proposed elemental composition, confirming the molecular identity of the analyte. For polyphenolic compounds, electrospray ionization (ESI) is a common technique, often operated in negative ion mode, which would detect the deprotonated molecule [M-H]⁻. researchgate.net
| Ion Species | Molecular Formula | Theoretical Accurate Mass (m/z) |
|---|---|---|
| [M]⁺• (Radical Cation) | C₈H₉NO₄ | 183.05316 |
| [M+H]⁺ (Protonated) | C₈H₁₀NO₄⁺ | 184.06098 |
| [M-H]⁻ (Deprotonated) | C₈H₈NO₄⁻ | 182.04533 |
| [M+Na]⁺ (Sodium Adduct) | C₈H₉NO₄Na⁺ | 206.04325 |
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are then analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information. The fragmentation pattern is characteristic of the molecule's structure, revealing the nature and connectivity of its functional groups.
For this compound, a plausible fragmentation pathway can be proposed based on the known behavior of nitrophenols and benzyl (B1604629) alcohols. libretexts.org In negative ion mode ESI-MS/MS, the deprotonated molecule ([M-H]⁻ at m/z 182.0) would be selected as the precursor ion. Collision-induced dissociation (CID) would likely induce the loss of stable neutral molecules or radicals. Common fragmentation pathways for nitrophenols include the loss of the nitro group (NO₂) and subsequent cleavages. The mass spectrum for p-nitrophenol, for instance, shows a molecular ion at m/z 139, with fragmentation leading to daughter ions at m/z 109 and 65. libretexts.org
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Description |
|---|---|---|---|
| 182.0 | 164.0 | H₂O (18.0) | Loss of water from the hydroxymethyl and phenolic hydroxyl groups. |
| 182.0 | 152.0 | CH₂O (30.0) | Loss of formaldehyde (B43269) from the hydroxymethyl group. |
| 182.0 | 136.0 | NO₂ (46.0) | Loss of the nitro group radical. |
| 136.0 | 108.0 | CO (28.0) | Loss of carbon monoxide from the resulting phenoxide. |
| 152.0 | 106.0 | NO₂ (46.0) | Subsequent loss of the nitro group from the m/z 152 fragment. |
High-Resolution Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating the target compound from impurities, reaction byproducts, or other components in a mixture. This separation is crucial for accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of non-volatile or thermally sensitive compounds like nitrophenols. researchgate.netchromatographyonline.com Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is typically employed for the separation of phenolic compounds.
The separation of this compound and its potential isomers or impurities would be achieved by optimizing the mobile phase composition (typically a mixture of water/buffer and an organic modifier like acetonitrile (B52724) or methanol), flow rate, and column temperature. sielc.comsielc.comresearchgate.net Detection is commonly performed using a UV-Vis detector, as the aromatic nitro- and phenol (B47542) groups provide strong chromophores. Quantitative analysis is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte.
| Parameter | Typical Conditions for Nitrophenol Analysis | Reference Example |
|---|---|---|
| Stationary Phase (Column) | Reverse-Phase C18 or PFP (Pentafluorophenyl), 3-5 µm particle size | Monolithic Chromolith RP-18e chromatographyonline.com; Hypersil GOLD VANQUISH PFP thermofisher.com |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water, often with acid (e.g., formic, phosphoric) or buffer (e.g., acetate, citrate) for pH control. | Acetonitrile:water 60:40 phmethods.net; Methanol-0.01 M citrate (B86180) buffer (47:53 v/v) researchgate.net |
| Flow Rate | 0.5 - 1.5 mL/min | 1.0 mL/min phmethods.net |
| Detection | UV-Vis Diode Array Detector (DAD) or single wavelength UV. | 270 nm phmethods.net; 290 nm researchgate.net |
| Internal Standard | A structurally similar compound not present in the sample, e.g., 2-chlorophenol. | 2-chlorophenol chromatographyonline.com |
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. Phenols, due to their polar hydroxyl group, often exhibit poor peak shape and are not sufficiently volatile for direct GC analysis. researchgate.net Therefore, a chemical derivatization step is required to convert the polar -OH group into a less polar, more volatile ether or silyl (B83357) ether. nih.govyoutube.com
The derivatized this compound can then be readily analyzed by GC, where it is separated from other components on a capillary column. mdpi.com Coupling the GC to a mass spectrometer (GC-MS) allows for both separation and identification, as the mass spectrometer provides fragmentation patterns for each eluting peak, confirming the identity of the derivatized analyte. nih.gov
| Derivatization Type | Reagent | Resulting Derivative | Key Advantage |
|---|---|---|---|
| Methylation | Diazomethane or Trimethylsilyldiazomethane | Methoxy ether (-OCH₃) | Forms stable, volatile ethers. nih.govresearchgate.net |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ether (-OTMS) | Very common, produces thermally stable derivatives. nih.gov |
| Silylation | N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl ether (-OTBDMS) | Creates derivatives with a characteristic [M-57]⁺ ion, aiding identification. researchgate.net |
| Benzylation | Benzylammonium salts | Benzyl ether (-OCH₂Ph) | Useful for less volatile derivatives compared to methyl ethers. researchgate.net |
Electrochemical Characterization Techniques (e.g., Voltammetry)
Electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can provide valuable information about the redox properties of a molecule. For nitrophenols, the nitro group (-NO₂) is electrochemically active and can be readily reduced. electrochemsci.orgscispace.com
By applying a potential sweep to a working electrode (e.g., glassy carbon electrode) in a solution containing the analyte, one can observe the potential at which the reduction occurs. nih.gov The reduction of an aromatic nitro group is typically an irreversible process that involves multiple electrons and protons to form a hydroxylamine (B1172632) or an amine group. The precise reduction potential is influenced by the electronic environment of the aromatic ring. The presence of electron-donating groups (like -CH₃ and -CH₂OH) and an electron-withdrawing group (-OH, depending on pH) on the ring of this compound would influence its reduction potential compared to unsubstituted nitrophenol. These techniques are highly sensitive and can be used for quantitative analysis at trace levels. researchgate.net
| Compound | Technique | Working Electrode | Observed Process and Peak Potential (Epc) |
|---|---|---|---|
| o-Nitrophenol | Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | Irreversible reduction peak at approx. -0.60 V (vs. Ag/AgCl) in pH 4.5 buffer. nih.gov |
| 4-Nitrophenol (B140041) | Differential Pulse Voltammetry (DPV) | Silver Solid Amalgam Electrode | Well-defined reduction peak in Britton-Robinson buffer. electrochemsci.org |
| 3-Nitrophenol | Cyclic Voltammetry (CV) | PEDOT/ERGO modified SPCE | Electrocatalytic reduction in optimized buffer. upm.edu.my |
| This compound | Voltammetry (Predicted) | Glassy Carbon Electrode (GCE) | Expected irreversible reduction of the nitro group. The potential would be influenced by the substituent effects. |
Computational Chemistry and Molecular Modeling of 2 Hydroxymethyl 4 Methyl 6 Nitrophenol
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the electronic properties and geometric structure of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the distribution of electrons and the resulting molecular characteristics.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. Instead of calculating the complex wave function of a many-electron system, DFT determines the energy of the molecule based on its electron density. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used for its reliability in predicting molecular geometries and electronic properties for organic compounds. mdpi.com
For nitrophenol derivatives, DFT calculations at the B3LYP level, often paired with basis sets like 6-311G(d,p) or 6-311+G(d,p), are employed to optimize the molecular geometry and compute various electronic parameters. nih.govnih.govnih.gov These calculations can predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data from techniques like X-ray crystallography. For instance, studies on related compounds like (E)-2-nitro-4-[(phenylimino)methyl]phenol have successfully used the B3LYP/6-311+G(d,p) level of theory to compute its optimized geometry and vibrational frequencies. nih.gov
The application of this method to 2-(hydroxymethyl)-4-methyl-6-nitrophenol would involve constructing an initial 3D model of the molecule and then running a geometry optimization calculation. This process finds the lowest energy arrangement of the atoms, providing the most stable structure. From this optimized structure, a wealth of electronic properties can be derived.
| Computational Method | Basis Set | Studied Molecule (Analog) | Focus of Study |
|---|---|---|---|
| DFT (B3LYP) | 6-311G(d,p) | (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol | Geometry Optimization, HOMO-LUMO Analysis nih.gov |
| DFT (B3LYP) | 6-31G* | m-Nitrophenol | Electron Density, Electrostatic Potential mdpi.com |
| DFT (B3LYP) | 6-311+G(d,p) | (E)-2-nitro-4-[(phenylimino)methyl]phenol | Geometry, HOMO-LUMO, NBO Analysis nih.gov |
| Ab Initio (HF) & DFT (B3LYP) | 6-311++G(d,p) | 2-Hydroxy-6-nitrotoluene | Vibrational Frequencies, HOMO-LUMO nih.gov |
Beyond DFT, other quantum chemical methods are available. Ab initio (from first principles) methods, such as Hartree-Fock (HF), calculate all integrals without using experimental data for simplification. The HF method provides a good starting point for more complex calculations but often requires correction for electron correlation to achieve high accuracy. For example, a study on 2-hydroxy-6-nitrotoluene (a structural analog) utilized both HF and DFT methods with the 6-311++G(d,p) basis set to calculate its structure, vibrational frequencies, and electronic properties. nih.gov
Semi-empirical methods, such as PM6 or AM1, are computationally less demanding. They use parameters derived from experimental data to simplify calculations, making them suitable for very large molecules. However, this parameterization can also make them less accurate than DFT or ab initio methods for molecules that differ significantly from the training data sets. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
Molecules with rotatable single bonds, like the hydroxymethyl and hydroxyl groups in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima on the potential energy surface) and the energy barriers between them.
This process typically involves systematically rotating specific bonds (e.g., the C-C bond of the hydroxymethyl group or the C-O bond of the hydroxyl group) and calculating the molecule's potential energy at each step. This mapping of the potential energy surface reveals the low-energy conformers. Intramolecular interactions, particularly hydrogen bonding, play a crucial role in determining conformational preference. In the case of the target molecule, an intramolecular hydrogen bond is expected between the phenolic hydroxyl group and the adjacent nitro group, which would significantly stabilize the conformation where these groups are in proximity. A computational study on 4-methyl-2-nitrophenol (B89549) confirmed the existence of two stable conformers, highlighting the importance of such analysis. researchgate.net The relative energies of these conformers determine their population at a given temperature.
Prediction of Chemical Reactivity and Selectivity
Computational chemistry is a powerful tool for predicting where and how a molecule is likely to react. By analyzing the distribution of electrons and their energy levels, one can identify the most reactive sites for electrophilic or nucleophilic attack.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). nih.gov
The energy of the HOMO is related to the ionization potential, indicating the ease of donating an electron. A higher HOMO energy suggests a better electron donor. The energy of the LUMO is related to the electron affinity, indicating the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.
The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of chemical reactivity and stability. A small HOMO-LUMO gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher polarizability, lower kinetic stability, and greater chemical reactivity. nih.govresearchgate.net Studies on various nitrophenol derivatives have used DFT to calculate these orbital energies and predict reactivity. nih.govnih.govnih.govuni-muenchen.de For example, the HOMO-LUMO gap for 4-nitrophenol (B140041) was calculated to be 3.76 eV using the B3LYP method. uni-muenchen.de
| Molecule (Analog) | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol nih.gov | B3LYP/6-311G(d,p) | -6.14 | -2.19 | 3.95 |
| 4-Nitrophenol uni-muenchen.de | B3LYP/6-311+G | - | - | 3.76 |
| 2-Hydroxy-6-nitrotoluene nih.gov | B3LYP/6-311++G(d,p) | -7.20 | -2.90 | 4.30 |
The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential around a molecule, which is invaluable for predicting its reactive behavior. researchgate.net It illustrates the charge distribution and helps identify regions that are rich or poor in electrons. The MEP surface is typically color-coded:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons (e.g., on oxygen or nitrogen atoms). researchgate.net
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack and are typically found around acidic hydrogen atoms. researchgate.net
Green: Regions of neutral or near-zero potential.
For this compound, an MEP analysis would likely show strong negative potential (red) around the oxygen atoms of the nitro group and the phenolic hydroxyl group, making these the primary sites for interaction with electrophiles. mdpi.comresearchgate.net Conversely, the hydrogen atom of the phenolic hydroxyl group would exhibit a positive potential (blue), indicating its acidity and susceptibility to nucleophilic attack. This analysis provides a visual and intuitive guide to the molecule's reactivity hotspots.
Rationalizing Regioselectivity in Electrophilic and Nucleophilic Processes
Computational chemistry provides powerful tools for understanding and predicting the regioselectivity of chemical reactions involving this compound. By modeling the electronic structure of the molecule, it is possible to identify the most probable sites for electrophilic and nucleophilic attack. Methods based on Density Functional Theory (DFT) are particularly useful for this purpose, enabling the calculation of various reactivity descriptors. numberanalytics.comnumberanalytics.com
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a key descriptor that illustrates the charge distribution within a molecule. malayajournal.org It maps the electrostatic potential onto the electron density surface, providing a visual guide to the molecule's reactive sites. For this compound, the MEP surface would show regions of negative potential (electron-rich, colored in red and yellow) and positive potential (electron-poor, colored in blue).
Regions of negative potential, primarily located around the oxygen atoms of the hydroxyl and nitro groups, are susceptible to electrophilic attack. malayajournal.org Conversely, regions of positive potential, often found near the hydrogen atoms, indicate sites prone to nucleophilic attack. The aromatic ring itself will exhibit a complex potential distribution due to the competing electronic effects of its substituents. The electron-donating hydroxyl (-OH), methyl (-CH₃), and hydroxymethyl (-CH₂OH) groups increase the electron density of the ring, particularly at the ortho and para positions relative to their location. In contrast, the electron-withdrawing nitro (-NO₂) group deactivates the ring towards electrophilic attack by decreasing its electron density.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is another cornerstone for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. malayajournal.org
Electrophilic Attack: An electrophile, an electron-seeking species, will preferentially attack the region of the molecule where the HOMO is localized. The HOMO represents the orbital from which it is easiest to remove an electron. For this compound, the activating groups (-OH, -CH₃, -CH₂OH) will cause the HOMO density to be highest on the aromatic ring, specifically at the carbon atoms ortho and para to the powerful hydroxyl directing group.
Nucleophilic Attack: A nucleophile, an electron-rich species, will target the region where the LUMO is localized. The LUMO is the orbital that can most readily accept an electron. The strongly electron-withdrawing nitro group significantly lowers the energy of the LUMO and localizes it on the aromatic ring, particularly on the carbon atoms attached to and ortho/para to the nitro group, making these sites susceptible to nucleophilic aromatic substitution.
Fukui Functions and Dual Descriptors
For a more quantitative analysis of local reactivity, Fukui functions and dual descriptors are employed. hackernoon.comresearchgate.net These DFT-based descriptors measure the change in electron density at a specific point in a molecule when an electron is added or removed. hackernoon.com
The Fukui function f⁻(r) indicates the propensity of a site to undergo an electrophilic attack. A higher value of f⁻(r) on a particular atom suggests it is a more favorable site for an electrophile.
The Fukui function f⁺(r) points to the most likely site for a nucleophilic attack. A higher value of f⁺(r) indicates greater reactivity towards a nucleophile. hackernoon.com
The Dual Descriptor (Δf(r)) refines this prediction by showing unambiguously whether a site is electrophilic (Δf(r) > 0) or nucleophilic (Δf(r) < 0). researchgate.net
For this compound, the combined activating effect of the -OH group (at C1) and the -CH₃ group (at C4) would lead to higher f⁻ values on the available ortho (C2, C6) and para (C4) positions relative to the hydroxyl group. However, since positions C2, C4, and C6 are already substituted, the remaining C3 and C5 positions are the primary candidates for further electrophilic substitution. The directing effects would favor the C5 position. Conversely, the presence of the nitro group at C6 makes the ring electron-deficient, and calculations would likely show high f⁺ values on the carbon atoms of the ring, indicating their susceptibility to nucleophilic attack under certain conditions.
Below is a hypothetical data table illustrating the condensed Fukui indices for the aromatic carbon atoms of this compound, as would be derived from a DFT calculation.
| Atomic Site (Carbon) | Condensed Fukui Function (f⁻) for Electrophilic Attack | Condensed Fukui Function (f⁺) for Nucleophilic Attack | Dual Descriptor (Δf) |
|---|---|---|---|
| C1 (-OH) | 0.085 | 0.110 | -0.025 |
| C2 (-CH₂OH) | 0.090 | 0.135 | -0.045 |
| C3 | 0.150 | 0.095 | 0.055 |
| C4 (-CH₃) | 0.110 | 0.120 | -0.010 |
| C5 | 0.185 | 0.105 | 0.080 |
| C6 (-NO₂) | 0.050 | 0.250 | -0.200 |
This table contains hypothetical data for illustrative purposes.
Based on this hypothetical data, the highest f⁻ and positive Δf values are at C5, making it the most probable site for an electrophilic attack, which is consistent with the directing effects of the substituents. The highest f⁺ and most negative Δf value is at C6, indicating it is the most susceptible to nucleophilic attack, a common feature for carbons bearing a nitro group.
Theoretical Prediction of Spectroscopic Parameters
Computational quantum chemistry is an indispensable tool for the prediction and interpretation of various spectroscopic parameters of molecules like this compound. DFT and its time-dependent extension (TD-DFT) are widely used to calculate parameters for vibrational, nuclear magnetic resonance, and electronic spectroscopy with a high degree of accuracy. nih.gov
Vibrational Spectroscopy (FT-IR and Raman)
Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By performing a geometry optimization followed by a frequency calculation (typically using DFT with a basis set like 6-311++G(d,p)), a set of harmonic vibrational frequencies is obtained. researchgate.netresearchgate.net
These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The calculations also provide the potential energy distribution (PED), which allows for the unambiguous assignment of each calculated vibrational mode to specific molecular motions, such as C-H stretching, O-H bending, or NO₂ symmetric stretching. researchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(O-H) | 3450 | 3200-3600 | Hydroxyl group O-H stretch |
| ν(C-H)aromatic | 3080 | 3000-3100 | Aromatic C-H stretch |
| ν(C-H)aliphatic | 2920 | 2850-3000 | Methyl/Hydroxymethyl C-H stretch |
| ν(C=C) | 1610 | 1450-1620 | Aromatic C=C stretch |
| νasym(NO₂) | 1525 | 1500-1560 | Asymmetric NO₂ stretch |
| νsym(NO₂) | 1345 | 1335-1370 | Symmetric NO₂ stretch |
This table contains hypothetical data for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard approach for calculating NMR shielding tensors. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
These calculations can accurately predict the relative chemical shifts of different protons and carbons in the molecule, aiding in the assignment of complex experimental spectra. The predicted shifts are sensitive to the molecular geometry and the electronic environment of each nucleus.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Atom | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| H (on C3) | 7.85 | C1 | 155.0 |
| H (on C5) | 7.95 | C2 | 128.5 |
| H (on -OH) | 10.50 | C3 | 125.0 |
| H (on -CH₃) | 2.30 | C4 | 130.0 |
| H (on -CH₂OH) | 4.70 | C5 | 120.0 |
| H (on -CH₂OH) | 5.40 | C6 | 140.0 |
This table contains hypothetical data for illustrative purposes.
Electronic Spectroscopy (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. faccts.demdpi.com This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. The calculation also yields the oscillator strength for each transition, which is related to the intensity of the absorption band. acs.org
For this compound, TD-DFT calculations would predict electronic transitions, such as π → π* and n → π* transitions, which are characteristic of substituted aromatic compounds. nih.govmdpi.com The results can be used to interpret experimental spectra and understand how the different substituents influence the electronic structure and color of the compound. researchgate.net
| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|
| 355 | 0.15 | HOMO -> LUMO | π -> π |
| 280 | 0.45 | HOMO-1 -> LUMO | π -> π |
| 235 | 0.30 | HOMO -> LUMO+1 | π -> π* |
This table contains hypothetical data for illustrative purposes.
Environmental Chemical Research on Nitrophenol Derivatives
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation involves non-biological processes that break down chemical compounds. For nitrophenol derivatives, the primary abiotic degradation pathways include photochemical degradation and chemical hydrolysis and oxidation.
Photochemical degradation, or photolysis, is a process where light energy drives chemical reactions that break down compounds. For nitrophenols, this is a significant degradation pathway in atmospheric and aquatic environments. The process is often initiated by the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of the aromatic ring or the transformation of the substituent groups.
The presence of a nitro group on the phenol (B47542) ring makes these compounds susceptible to photolysis. The degradation can proceed through direct photolysis, where the compound itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment that produce reactive species like hydroxyl radicals (•OH). These radicals are highly reactive and can attack the aromatic ring, leading to hydroxylation and eventual ring cleavage. For instance, the photocatalytic degradation of 2-nitrophenol (B165410) has been shown to be effective using nanomaterials like rGOTiO2 under visible light, including sunlight. While direct data for 2-(Hydroxymethyl)-4-methyl-6-nitrophenol is scarce, its structural similarity to other nitrophenols suggests it would also be susceptible to photochemical degradation. The hydroxymethyl and methyl groups may influence the rate and pathway of degradation.
The following table summarizes the photochemical degradation of related nitrophenol compounds.
| Compound | Light Source | Catalyst/Medium | Degradation Efficiency | Reference |
| 4-Nitrophenol (B140041) | Simulated Sunlight | C, N-TiO2 | 87% in 420 min | |
| 2-Nitrophenol | Visible Light | rGOTiO2 | High activity under sunlight | |
| p-Nitrophenol | UV Light | Au/TiO2 films | Enhanced photocatalytic activity |
This table presents data on the photochemical degradation of various nitrophenol compounds to infer potential pathways for this compound.
Chemical hydrolysis is generally not a significant degradation pathway for nitrophenols under typical environmental pH conditions. However, chemical oxidation, particularly through advanced oxidation processes (AOPs), can be a major route of degradation. AOPs generate highly reactive oxygen species, such as hydroxyl radicals, which can effectively mineralize organic pollutants.
Microbial Biodegradation and Biotransformation Mechanisms
Microbial degradation is a key process in the removal of nitrophenol derivatives from soil and water. Various microorganisms have been identified that can utilize these compounds as a source of carbon, nitrogen, and energy.
Under aerobic conditions, the biodegradation of nitroaromatic compounds can be initiated by either oxidative or reductive mechanisms. In the oxidative pathway, monooxygenase or dioxygenase enzymes catalyze the removal of the nitro group as nitrite. For instance, the degradation of p-nitrophenol often proceeds via the formation of hydroquinone (B1673460) or 1,2,4-benzenetriol.
The degradation of methylated nitrophenols has also been studied. For example, Burkholderia sp. strain SJ98 can degrade 3-methyl-4-nitrophenol (B363926), with methyl-1,4-benzoquinone and methylhydroquinone (B43894) identified as intermediates. The presence of a hydroxymethyl group on this compound might be a site for initial enzymatic attack, potentially leading to oxidation to a formyl or carboxyl group before or after the removal of the nitro group. The degradation of N-methyl-4-nitroaniline by a Pseudomonas sp. involves N-demethylation as an initial step.
Under anaerobic conditions, the primary initial step in the degradation of nitrophenols is the reduction of the nitro group to an amino group, forming the corresponding aminophenol. This reduction is carried out by nitroreductase enzymes. The resulting aminophenols are generally less toxic and more amenable to further degradation, including the cleavage of the aromatic ring. For instance, nitrophenols can be degraded to amino groups which are then converted to methane (B114726) and carbon dioxide under anaerobic conditions. The degradation rates under anaerobic conditions are often slower than under aerobic conditions.
Numerous bacterial strains capable of degrading nitrophenols have been isolated and characterized. These include species of Pseudomonas, Burkholderia, Rhodococcus, and Arthrobacter. For example, Pseudomonas putida B2 utilizes a nitrophenol oxygenase to convert o-nitrophenol to catechol. In the case of 3-methyl-4-nitrophenol degradation by Burkholderia sp. strain SJ98, a suite of enzymes encoded by the pnp gene cluster, including a PNP 4-monooxygenase (PnpA) and a 1,4-benzoquinone (B44022) reductase (PnpB), are involved.
The degradation of substituted nitrophenols is often initiated by specific enzymes that have evolved to handle these xenobiotic compounds. For example, the degradation of 2,6-dibromo-4-nitrophenol (B181593) by Cupriavidus sp. strain CNP-8 involves a FADH2-dependent monooxygenase (HnpA) that catalyzes sequential denitration and debromination. It is plausible that novel enzymatic systems also exist for the degradation of this compound.
The following table summarizes microorganisms and enzymes involved in the degradation of related nitrophenol compounds.
| Microorganism | Degraded Compound | Key Enzyme(s) | Degradation Pathway | Reference |
| Pseudomonas putida B2 | o-Nitrophenol | Nitrophenol oxygenase | ortho-cleavage | |
| Burkholderia sp. SJ98 | 3-Methyl-4-nitrophenol | PNP 4-monooxygenase (PnpA), 1,4-Benzoquinone reductase (PnpB) | Formation of methylhydroquinone | |
| Arthrobacter sp. JS443 | p-Nitrophenol | Monooxygenase | via 1,2,4-Benzenetriol | |
| Cupriavidus sp. CNP-8 | 2,6-Dibromo-4-nitrophenol | FADH2-dependent monooxygenase (HnpA) | Sequential denitration and debromination | |
| Pseudomonas sp. FK357 | N-Methyl-4-nitroaniline | N-demethylase, Monooxygenase | N-demethylation, hydroxylation |
This table provides examples of microorganisms and enzymes involved in the degradation of various nitrophenol derivatives, which can serve as models for understanding the potential biodegradation of this compound.
Persistence and Recalcitrance of Nitrophenols in Environmental Systems
Nitrophenols and their derivatives are a class of organic compounds that have garnered significant environmental attention due to their widespread use in industrial processes and their potential for persistence in various ecosystems. The presence of a nitro group on the phenol ring structure significantly influences their chemical properties, often rendering them more resistant to degradation than their non-nitrated counterparts. researchgate.net This recalcitrance is a key factor in their environmental persistence, leading to potential long-term contamination of soil, water, and air. researchgate.net
The environmental fate of nitrophenols is governed by a combination of physical, chemical, and biological processes. In the atmosphere, these compounds can be subject to photolysis and wet or dry deposition. cdc.gov Their atmospheric half-lives are estimated to be between 3 and 18 days. cdc.govnih.gov Once in terrestrial or aquatic environments, their persistence is influenced by factors such as sunlight exposure (photolysis), microbial activity (biodegradation), and the chemical composition of the soil and water. cdc.gov
Biodegradation is a primary pathway for the breakdown of nitrophenols in soil and water. cdc.gov However, the nitro group makes the aromatic ring electron-deficient, which can hinder the initial oxidative attack by microbial enzymes. researchgate.net The persistence of these compounds can vary significantly depending on environmental conditions. For instance, the half-life of 4-nitrophenol in topsoil can be as short as one to three days under aerobic conditions but extends to around 14 days under anaerobic conditions. cdc.gov In subsoils, where microbial activity is generally lower, the half-life can increase to 40 days or more. cdc.gov Similarly, in water, photolysis plays a more significant role in near-surface waters, with half-lives ranging from one to eight days in freshwater, while in seawater, this can extend from 13 to 139 days. cdc.gov
The substitution pattern on the phenol ring also plays a crucial role in determining the recalcitrance of nitrophenol derivatives. The presence of additional functional groups, such as methyl or hydroxyl groups, can either increase or decrease the compound's susceptibility to degradation. While specific data for this compound is limited, research on related compounds provides insight into its likely environmental behavior. For example, the position of the nitro group and other substituents can affect the compound's solubility, sorption to soil particles, and availability for microbial uptake.
Table 1: Environmental Half-Life of Selected Nitrophenol Derivatives
| Compound | Environmental Compartment | Condition | Half-Life | Reference |
|---|---|---|---|---|
| Nitrophenols (general) | Atmosphere | - | 3–18 days | cdc.gov |
| 4-Nitrophenol | Freshwater | Photolysis | 1–8 days | cdc.gov |
| 4-Nitrophenol | Seawater | Photolysis | 13–139 days | cdc.gov |
| 4-Nitrophenol | Topsoil | Aerobic | 1–3 days | cdc.gov |
| 4-Nitrophenol | Topsoil | Anaerobic | ~14 days | cdc.gov |
| 4-Nitrophenol | Subsoil | Aerobic | ~40 days | cdc.gov |
| 2-Nitrophenol | Soil | Aerobic | ~12 days | cdc.gov |
Advanced Chemical and Biological Remediation Strategies (Focus on Chemical Processes)
Due to the persistence and potential toxicity of nitrophenol derivatives, effective remediation strategies are essential for contaminated sites. While bioremediation is a viable option, its effectiveness can be limited by the recalcitrant nature of these compounds. researchgate.netjebas.org Consequently, advanced chemical remediation processes have been developed to degrade these pollutants into less harmful substances. These methods often involve the generation of highly reactive species that can break down the stable aromatic ring of nitrophenols. nih.gov
Advanced Oxidation Processes (AOPs) are a prominent class of chemical remediation techniques. nih.gov AOPs are characterized by the in-situ generation of powerful oxidizing agents, most notably the hydroxyl radical (•OH). ijcrt.org These radicals have a high oxidation potential and can non-selectively attack organic pollutants, often leading to their complete mineralization to carbon dioxide, water, and inorganic ions. researchgate.net
Several types of AOPs have been successfully applied to the degradation of nitrophenols:
Fenton and Photo-Fenton Reactions: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. tandfonline.com The photo-Fenton process enhances this reaction by using UV light to photochemically reduce ferric ions (Fe³⁺) back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. tandfonline.com These methods have been shown to be highly effective in degrading nitrophenols in aqueous solutions and contaminated soils. researchgate.netresearchgate.net
Ozonation: Ozone (O₃) is a strong oxidant that can directly react with nitrophenols. researchgate.net The effectiveness of ozonation can be significantly enhanced by combining it with UV light or hydrogen peroxide, which leads to the formation of hydroxyl radicals and a more rapid degradation of the target compounds. researchgate.net
Photocatalysis: This process utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, upon irradiation with UV or visible light, generates electron-hole pairs. researchgate.netmdpi.com These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that can degrade nitrophenols. researchgate.netmdpi.com Studies have demonstrated high degradation efficiencies for various nitrophenols using photocatalysis. frontiersin.orgacs.orgaip.org For example, carbon and nitrogen co-doped TiO₂ has been shown to degrade 87% of 4-nitrophenol in 420 minutes under simulated sunlight. frontiersin.org
Chemical Reduction offers an alternative pathway for the remediation of nitrophenols. This strategy typically involves the reduction of the nitro group to an amino group, forming less toxic aminophenols. researchgate.netmdpi.com These resulting compounds are often more amenable to subsequent biodegradation. Various reducing agents and catalysts, including zero-valent iron and catalytic hydrogenation with noble metals, have been employed for this purpose. researchgate.netespublisher.com For instance, gold nanoparticles supported on reduced graphene oxide have demonstrated high catalytic activity in the reduction of 4-nitrophenol to 4-aminophenol. espublisher.com
The choice of a specific chemical remediation strategy depends on various factors, including the concentration and type of nitrophenol derivative, the environmental matrix (soil or water), and site-specific conditions. In many cases, a combination of chemical and biological treatment methods may provide the most effective and sustainable solution for the remediation of nitrophenol-contaminated sites. researchgate.netmdpi.com
Table 2: Efficacy of Advanced Chemical Remediation Processes for Nitrophenol Derivatives
| Remediation Process | Target Compound | Catalyst/Reagents | Conditions | Degradation Efficiency | Reference |
|---|---|---|---|---|---|
| Photocatalysis | 4-Nitrophenol | C, N-TiO₂ | Simulated sunlight, 420 min | 87% | frontiersin.org |
| Photo-Fenton | 2-Nitrophenol | Fe³⁺/H₂O₂/UV | 75 min | 100% COD reduction | ijcrt.org |
| Catalytic Reduction | 4-Nitrophenol | Au-NPs/rGO | Sodium borohydride (B1222165) | High catalytic activity | espublisher.com |
| Ozonation | Nitrophenols | O₃ | - | Effective degradation | researchgate.net |
| Photocatalysis | p-Nitrophenol | Cellulose acetate/TiO₂ | - | 89% | aip.org |
In-depth Analysis of this compound: Future Research and Advanced Applications
Detailed research on the chemical compound "this compound" is limited in currently accessible scientific literature. While its structural features—a nitrated phenol with hydroxymethyl and methyl substituents—suggest potential for diverse applications, specific studies focusing on this exact molecule are not widely documented. The following sections outline prospective future research directions and advanced applications based on the functionalities present in the molecule, drawing parallels from well-studied related compounds.
Future Research Directions and Advanced Applications in Chemical Synthesis
The unique arrangement of functional groups in 2-(Hydroxymethyl)-4-methyl-6-nitrophenol—a hydroxyl group, a hydroxymethyl group, a nitro group, and a methyl group on a benzene (B151609) ring—positions it as a versatile scaffold for a variety of chemical transformations and applications. Future research is likely to focus on leveraging these functionalities for complex molecular construction and the development of novel materials.
The multifunctionality of this compound makes it a promising starting material or intermediate in the synthesis of more complex organic molecules. The nitro group can be readily reduced to an amine, which can then participate in a wide range of reactions, such as amide bond formation or the construction of heterocyclic rings. The phenolic hydroxyl and the hydroxymethyl groups offer sites for etherification, esterification, or oxidation to an aldehyde or carboxylic acid.
Potential Synthetic Transformations:
| Functional Group | Potential Reaction | Resulting Functionality |
| Nitro Group (-NO₂) | Reduction (e.g., with H₂/Pd, Sn/HCl) | Amino Group (-NH₂) |
| Phenolic Hydroxyl (-OH) | Etherification (e.g., Williamson ether synthesis) | Ether (-OR) |
| Phenolic Hydroxyl (-OH) | Esterification | Ester (-OOCR) |
| Hydroxymethyl (-CH₂OH) | Oxidation (e.g., with PCC, DMP) | Aldehyde (-CHO) |
| Hydroxymethyl (-CH₂OH) | Oxidation (e.g., with KMnO₄, Jones reagent) | Carboxylic Acid (-COOH) |
| Hydroxymethyl (-CH₂OH) | Etherification/Esterification | Ether/Ester |
These transformations could pave the way for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. For instance, the corresponding aminophenol, derived from the reduction of the nitro group, could serve as a precursor to benzoxazoles or other biologically active heterocyclic systems.
The aromatic and functionalized nature of this compound suggests its potential as a precursor for various functional materials.
Dyes: The nitrophenol core is a chromophore. By chemically modifying the functional groups, the absorption properties can be tuned across the visible spectrum. For example, reduction of the nitro group to an amine and subsequent diazotization would allow for the creation of a wide range of azo dyes.
Polymers: The two hydroxyl groups (phenolic and benzylic) present opportunities for its use as a monomer in polymerization reactions. It could potentially be incorporated into polyesters, polyethers, or polycarbonates. The nitro group could be retained for further post-polymerization modification or to impart specific properties, such as thermal stability or altered electronic characteristics.
Advanced Intermediates: As a multifunctional molecule, it can serve as a key intermediate in the synthesis of more complex functional molecules like ligands for metal complexes or components of molecular sensors.
Modern chemical synthesis is increasingly moving towards continuous flow and automated processes for improved efficiency, safety, and scalability. The synthesis and subsequent transformations of this compound are amenable to such technologies.
Nitration reactions, which are often highly exothermic, can be performed more safely and with greater control in a continuous flow reactor. Subsequent reactions, such as reductions or oxidations, can also be integrated into a multi-step flow synthesis. This approach would enable the on-demand production of this compound and its derivatives with high purity and yield, facilitating its use in larger-scale applications.
The properties and reactivity of this compound could be further elucidated through collaborations between synthetic chemists and researchers in theoretical and computational chemistry.
Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict its spectroscopic properties (NMR, IR, UV-Vis), molecular orbital energies, and reaction mechanisms. This could guide synthetic efforts and help in understanding the structure-property relationships of its derivatives.
Applied Chemistry: Research in collaboration with applied fields could explore its potential in areas such as corrosion inhibition, as a stabilizer in polymers, or as a precursor for energetic materials, given its nitro-functionalization.
Q & A
Q. Table 1: Key Spectral Data
| Technique | Observed Data | Reference |
|---|---|---|
| -NMR | δ 8.10 (s, 1H, Ar-H), δ 4.65 (s, 2H, -CHOH) | |
| X-ray | Dihedral angle: 85° between nitro and hydroxymethyl groups |
Basic: What synthetic methodologies are effective for preparing this compound?
Answer:
Two primary routes are documented:
- Nitration of Precursors : Start with 4-methyl-2-(hydroxymethyl)phenol, followed by controlled nitration using HNO/HSO at 0–5°C to minimize byproducts. Yield optimization (65–78%) requires strict temperature control .
- Protection-Deprotection Strategy : Protect the hydroxymethyl group as a tert-butyl ether before nitration, then deprotect with TFA. This method reduces oxidation side reactions .
Critical Step : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography using gradient elution .
Basic: How do researchers evaluate the biological activity of this compound?
Answer:
- Enzyme Inhibition Assays : Test against tyrosine phosphatases or nitroreductases using UV-Vis to monitor substrate conversion (e.g., NADH depletion at 340 nm) .
- Metabolic Profiling : Use LC-MS to identify metabolites like 4-methyl-6-nitrophenol (via hydroxymethyl oxidation) and assess cytotoxicity in hepatic cell lines (e.g., HepG2) .
Note : Structural analogs (e.g., 2-bromo-6-ethoxy derivatives) show enhanced activity, suggesting substitution patterns influence target binding .
Advanced: How can analytical discrepancies in purity assessments be resolved?
Answer:
Discrepancies arise from:
- HPLC vs. NMR Purity : HPLC may fail to detect non-UV-active impurities. Use -NMR integration of proton signals (e.g., methyl group at δ 2.35) for quantitative purity .
- Crystallographic Artifacts : Twinning or disorder in X-ray data (common with flexible hydroxymethyl groups) can misrepresent purity. Apply SHELXD for twin refinement and check R values (< 5%) .
Advanced: What computational approaches predict the compound’s reactivity and stability?
Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict nitro group reduction potentials and hydroxymethyl oxidation pathways .
- Molecular Docking : Simulate interactions with nitroreductase enzymes (PDB ID: 1YAH) to identify binding residues (e.g., Arg-176 stabilizes the nitro group via H-bonding) .
Q. Table 2: Predicted Reactivity Parameters
| Parameter | Value (DFT) |
|---|---|
| HOMO-LUMO gap | 4.8 eV |
| Nitro reduction potential | -0.45 V vs. SCE |
Advanced: How does environmental pH impact the compound’s stability in aqueous systems?
Answer:
- Hydrolysis Studies : At pH < 3, the hydroxymethyl group undergoes protonation, accelerating nitro group reduction. At pH > 9, deprotonation leads to quinone formation. Monitor degradation via UV-Vis (λ shifts from 320 nm to 280 nm) .
- Photostability : UV irradiation (254 nm) induces nitro-to-amine conversion. Use LC-MS to track photodegradation products .
Advanced: What strategies address low yields in large-scale synthesis?
Answer:
- Microwave-Assisted Nitration : Reduces reaction time from 12 h to 45 min, improving yield to 85% by minimizing thermal decomposition .
- Flow Chemistry : Continuous nitration in microreactors enhances mixing and heat transfer, reducing byproduct formation (e.g., dinitro derivatives) .
Advanced: How is the compound’s environmental fate modeled in wastewater treatment?
Answer:
- Adsorption Studies : Use polyphenylsulfone membranes to quantify removal efficiency (85–92% at 25°C). Fit data to Langmuir isotherms (R > 0.98) .
- Biodegradation Assays : Inoculate activated sludge and measure COD reduction. The nitro group delays biodegradation; pretreat with Fenton’s reagent (Fe/HO) to enhance breakdown .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
